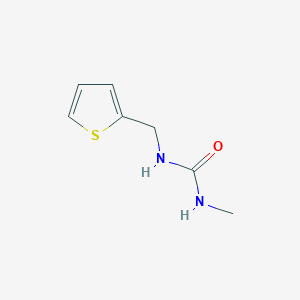![molecular formula C12H13ClN4O3 B4540596 4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)
4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
"4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is a chemical compound with significant interest in scientific research. It belongs to the class of compounds known as pyrazoles, which are characterized by their distinct nitrogen-containing heterocyclic ring structure.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a related compound, highlighting the importance of accurate identification and the complexity of synthesis routes in the field of research chemicals (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide," is often elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. Kettmann and Svetlik (2003) discuss the structure of a pyrazole derivative, providing insights into the typical structural features of these compounds (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives can undergo a range of chemical reactions, often forming new compounds with varied biological and chemical properties. For example, the synthesis and reactions of novel thienopyrazole derivatives are detailed by Ahmed et al. (2018), which can offer parallels for understanding the reactivity of "4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" (Ahmed et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives like melting point, solubility, and stability can be crucial for their application and handling. These properties are often determined experimentally and can vary significantly based on the molecular structure and substituents.
Chemical Properties Analysis
Chemical properties, including reactivity, acidity, and basicity, are key to understanding the behavior of pyrazole derivatives in different environments and reactions. Studies like those by Ahmed et al. (2018) often provide insights into these properties through experimental observations and theoretical calculations (Ahmed et al., 2018).
Propiedades
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3/c1-17-7-9(15-10(18)5-13)11(16-17)12(19)14-6-8-3-2-4-20-8/h2-4,7H,5-6H2,1H3,(H,14,19)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRHDCQNYYHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4540528.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)

![N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4540556.png)


![3-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540582.png)


